BenchChemオンラインストアへようこそ!

1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde

Lipophilicity LogP Drug-likeness

1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1248054-81-0; molecular formula C9H8N4O; molecular weight 188.19 g/mol) is a dual-heterocyclic aldehyde building block comprising a pyrazole-4-carbaldehyde core N1-substituted with a 6-methylpyridazine ring. This structural arrangement places an aldehyde functional group at the 4-position of pyrazole for downstream derivatization, while the pyridazine ring introduces two adjacent nitrogen atoms that serve as hydrogen-bond acceptors and modify overall electronic character.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B7876588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2C=C(C=N2)C=O
InChIInChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3
InChIKeyHXMGLBGAXDOHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde: Heterocyclic Aldehyde Building Block Overview for Medicinal Chemistry Procurement


1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1248054-81-0; molecular formula C9H8N4O; molecular weight 188.19 g/mol) is a dual-heterocyclic aldehyde building block comprising a pyrazole-4-carbaldehyde core N1-substituted with a 6-methylpyridazine ring . This structural arrangement places an aldehyde functional group at the 4-position of pyrazole for downstream derivatization, while the pyridazine ring introduces two adjacent nitrogen atoms that serve as hydrogen-bond acceptors and modify overall electronic character . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Generic Pyrazole-4-carbaldehydes Cannot Substitute for the 6-Methylpyridazin-3-yl Variant in Research Procurement


Casual interchange with simpler 1-aryl-pyrazole-4-carbaldehydes such as 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde or 1-phenyl-1H-pyrazole-4-carbaldehyde is problematic because the 6-methylpyridazine ring fundamentally alters key physicochemical parameters, including lipophilicity, hydrogen-bonding capacity, and electronic distribution, relative to pyridine or phenyl analogs [1]. The pyridazine core also serves as a recognized pharmacophore scaffold in kinase inhibitor and anti-inflammatory programs, meaning that substituting the heterocycle changes the scaffold's ligand recognition profile [2]. The aldehyde position at the pyrazole 4-carbon is conserved across many analogs; however, the identity of the N1-heterocycle determines the compound's downstream synthetic utility and potential target engagement.

Quantitative Differentiation Evidence: 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Lipophilicity (LogP) Comparison: 6-Methylpyridazine vs. Pyridine as N1-Substituent

In the specific context of the target compound, the 6-methylpyridazine ring increases lipophilicity compared to an unsubstituted pyridine analog due to the electron-donating methyl group, counterbalancing the polarity introduced by the second ring nitrogen. The target compound 1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde exhibits a predicted LogP of 0.78322 , whereas the pyridine analog 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1098004-79-5) has a lower LogP, consistent with the absence of a methyl group and the differing electronic effects of the pyridine vs. pyridazine ring. On a core ring level, the pyridazine ring is inherently more hydrophilic than pyridine (ΔcLogP ≈ −0.98 for pyridine → pyridazine conversion) [1], but the 6-methyl substitution partially restores lipophilicity. This differential modulation of LogP is directly relevant to permeability, solubility, and target engagement predictions in lead optimization.

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (tPSA) Differentiation

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (the pyridazine N atoms, pyrazole N atoms, and aldehyde oxygen), compared to 4 HBA sites for the pyridine analog 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (pyridine N, pyrazole N atoms, and aldehyde oxygen) . The topological polar surface area (tPSA) of the target compound is predicted to be approximately 90.65 Ų , which is within the generally accepted oral bioavailability window (tPSA < 140 Ų) but higher than the tPSA of the pyridine analog (~69–75 Ų). This increased hydrogen-bonding capacity enhances interactions with polar enzyme active sites but may reduce passive membrane permeability compared to the less polar pyridine analog.

Hydrogen bonding Polar surface area Oral bioavailability

Aldehyde Position and Synthetic Utility: Pyrazole-4-carbaldehyde as a Versatile Derivatization Handle

The aldehyde group at the 4-position of the pyrazole ring is a well-precedented site for condensation reactions (hydrazone and oxime formation), Knoevenagel condensations, and reductive aminations [1]. Among pyrazole-carbaldehyde regioisomers, the 4-carbaldehyde has been reported to offer superior accessibility for Vilsmeier-Haack formylation and allows for the generation of diverse pyrazole-fused heterocyclic systems . For example, pyrazole-4-carbaldehydes serve as precursors to pyrazolo[3,4-d]pyridazine systems that demonstrate confirmed COX-2 inhibitory activity with IC50 values as low as 0.017 μM for optimized derivatives [2]. However, direct quantitative reactivity comparisons between the 6-methylpyridazinyl-substituted aldehyde and its pyridine or chloropyridazine analogs are not available in the published literature. The commercial availability of the target compound at 95–98% purity ensures reproducibility in multi-step synthetic sequences.

Synthetic chemistry Aldehyde reactivity Building block

Molecular Weight and cLogP Positioning Within Drug-like Space vs. Chloro-analogs

The target compound (MW = 188.19 g/mol) is 20.41 g/mol lighter than the corresponding 6-chloro analog 1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbaldehyde (MW = 208.60 g/mol, C9H7ClN4O) , and 14.98 g/mol heavier than the unsubstituted pyridine analog (MW = 173.17 g/mol) . The lower molecular weight of the methyl variant compared to the chloro analog is advantageous in fragment-based drug discovery, where smaller molecular size facilitates optimization of ligand efficiency metrics (LE = −RT ln(IC50)/heavy-atom count). The 6-methyl group thus represents a favorable 'methyl walk' option within the pyridazine series for fine-tuning molecular weight and lipophilicity without introducing halogen-associated metabolic liabilities.

Molecular weight Drug-likeness Lead optimization

Research and Industrial Application Scenarios for 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde


Kinase Inhibitor Fragment Library Design and Lead Optimization

In fragment-based drug discovery targeting ATP-binding sites of kinases, the compound's dual heterocyclic nature (pyrazole-pyridazine) and 4-carbaldehyde handle offer multiple vectors for fragment elaboration. The 6-methylpyridazine ring provides an electron-deficient heterocycle that can engage the kinase hinge region through hydrogen bonding (5 HBA sites), while the aldehyde group enables rapid condensation-based library synthesis. The LogP of 0.78 and MW of 188.19 position this fragment in favorable chemical space for fragment-to-lead optimization . The predicted tPSA of 90.65 Ų supports oral bioavailability potential .

COX-2 Selective Inhibitor Scaffold Development

Pyrazole-4-carbaldehyde derivatives have demonstrated promising COX-2 inhibition in preclinical studies, with optimized diarylpyrazole derivatives achieving COX-2 IC50 values as low as 0.017 μM and selectivity indices up to 54.8 [1]. The 6-methylpyridazinyl substituent of this compound provides a differentiated heterocyclic moiety that can be elaborated into pyrazolo[3,4-d]pyridazine systems, a scaffold class known for COX-2 and kinase inhibitory activity [2].

Antimicrobial and Anti-inflammatory Hybrid Molecule Synthesis

The aldehyde functionality enables condensation with hydrazines, amines, and active methylene compounds to generate Schiff bases, hydrazones, and heterocyclic-fused systems with reported antimicrobial and anti-inflammatory properties [3]. The 6-methylpyridazine ring enhances binding interactions with bacterial and inflammatory enzyme targets as demonstrated for related pyrazole-pyridazine hybrids that inhibited TNF-α, IL-6, and PGE-2 production in LPS-induced RAW264.7 macrophages [4].

BCR-ABL Kinase Inhibitor Medicinal Chemistry Programs

The imidazo[1,2-b]pyridazin-3-yl-pyrazole scaffold has been validated as a BCR-ABL kinase inhibitor core, with multiple derivatives showing potent inhibition in vitro [5]. 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde provides a synthetically accessible entry point to such fused systems via aldehyde condensation and subsequent cyclization, offering a strategic advantage over non-formyl intermediates that require additional functionalization steps.

Quote Request

Request a Quote for 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.